molecular formula C9H8O4 B157316 Methyl 3-formyl-4-hydroxybenzoate CAS No. 24589-99-9

Methyl 3-formyl-4-hydroxybenzoate

Cat. No.: B157316
CAS No.: 24589-99-9
M. Wt: 180.16 g/mol
InChI Key: ADSJCWKOKYOJSZ-UHFFFAOYSA-N
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Description

Significance and Research Context of Aromatic Carboxylate Derivatives

Aromatic carboxylate derivatives are a cornerstone of organic chemistry, serving as crucial building blocks in the synthesis of a vast array of organic molecules. chemistryviews.org Their utility spans from the development of pharmaceuticals and agrochemicals to the creation of advanced materials. researchgate.netnih.gov The presence of the carboxylic acid functional group, or its ester derivative, often imparts desirable properties such as enhanced water solubility and the ability to act as a key component in pharmacophores—the essential features of a molecule required for its biological activity. researchgate.net

The reactivity of the aromatic ring, coupled with the chemical versatility of the carboxylate group, allows for a wide range of chemical transformations. This makes aromatic carboxylates valuable intermediates in the synthesis of more complex molecules. chemistryviews.org Researchers continually explore novel methods for their synthesis, including direct C-H bond carboxylation using carbon dioxide, a technique that offers a more sustainable and atom-economical approach. chemistryviews.org The development of such methods expands the scope of accessible polyfunctionalized aromatic carboxylic acid derivatives, which can then be utilized in various fields of research. chemistryviews.org

Historical Perspectives on Related Benzoate (B1203000) and Salicylaldehyde (B1680747) Derivatives Research

The study of benzoate and salicylaldehyde derivatives has a rich history, laying the groundwork for research into more complex molecules like Methyl 3-formyl-4-hydroxybenzoate.

Salicylaldehyde Derivatives: Salicylaldehyde and its derivatives are important intermediates in organic synthesis and are widely used in the production of pesticides, medicines, spices, and dyes. google.com Historically, the synthesis of salicylaldehyde has been a subject of considerable research, with various methods developed, though many have faced challenges related to cost, efficiency, and environmental impact. google.com Salicylaldehyde derivatives are known for their ability to form stable Schiff base complexes with metal ions, which often exhibit a broad range of biological activities, including antifungal, antibacterial, and antiviral properties. chemicalbook.comuobaghdad.edu.iq Research has also focused on the synthesis of halogenated salicylaldehydes for use in herbicides, insecticides, and fungicides. taylorandfrancis.com The development of new synthetic routes for salicylaldehyde derivatives remains an active area of research. google.com

Overview of Advanced Research Areas for this compound

This compound serves as a key intermediate in the synthesis of more complex molecules with potential biological activity. Its trifunctional nature, possessing a methyl ester, a formyl group, and a hydroxyl group on an aromatic ring, makes it a versatile building block.

One significant area of research is its use in the synthesis of novel heterocyclic compounds. For instance, it can be a precursor in the creation of chalcones and dihydropyrazole derivatives, which have been investigated for their antimicrobial and antifungal properties. uobaghdad.edu.iq The formyl and hydroxyl groups are particularly reactive and can participate in condensation reactions to form larger, more complex structures.

Furthermore, derivatives of similar hydroxybenzoates are utilized in the synthesis of pharmaceuticals. For example, a related compound, methyl 3-hydroxy-4-methoxybenzoate, has been used as a starting material in a novel synthesis of gefitinib, an anticancer drug. mdpi.com This highlights the potential of substituted hydroxybenzoate structures as scaffolds in medicinal chemistry. The strategic placement of functional groups in this compound allows for sequential and selective chemical modifications, enabling the construction of target molecules with high precision.

The compound's structure also lends itself to studies in materials science. The aromatic ring and polar functional groups can facilitate intermolecular interactions, potentially leading to the formation of liquid crystals or other ordered materials. The ability to modify the functional groups allows for the fine-tuning of the molecule's physical and chemical properties.

Chemical Compound Data

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound24589-99-9C₉H₈O₄180.16 scbt.comsigmaaldrich.com
Methyl 4-formyl-3-hydroxybenzoate24589-98-8C₉H₈O₄180.16 nih.govchemscene.com
Benzoic acid65-85-0C₇H₆O₂122.12
Salicylaldehyde90-02-8C₇H₆O₂122.12
Gefitinib184475-35-2C₂₂H₂₄ClFN₄O₃446.90
Methyl 3-hydroxy-4-methoxybenzoate6702-50-7C₉H₁₀O₄182.17 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-formyl-4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8O4/c1-13-9(12)6-2-3-8(11)7(4-6)5-10/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADSJCWKOKYOJSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90179335
Record name Benzoic acid, 3-formyl-4-hydroxy-, methyl ester
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Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24589-99-9
Record name Benzoic acid, 3-formyl-4-hydroxy-, methyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-formyl-4-hydroxy-, methyl ester
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Record name Benzoic acid, 3-formyl-4-hydroxy-, methyl ester
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Record name Methyl 3-formyl-4-hydroxybenzoate
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Synthetic Methodologies and Chemical Transformations of Methyl 3 Formyl 4 Hydroxybenzoate

Advanced Synthetic Routes and Optimized Procedures

The preparation of Methyl 3-formyl-4-hydroxybenzoate can be achieved through various synthetic strategies, with a key focus on achieving high regioselectivity and yield.

A highly effective and regioselective method for the synthesis of this compound involves the direct ortho-formylation of Methyl 3-hydroxybenzoate. One of the most successful procedures utilizes magnesium dichloride (MgCl2) and triethylamine (B128534) (Et3N) with paraformaldehyde as the formylating agent. mdma.chorgsyn.org This method is noted for its excellent yield and exclusive ortho-formylation, avoiding the formation of other isomers. mdma.chorgsyn.org

In a typical procedure, Methyl 3-hydroxybenzoate is treated with anhydrous magnesium chloride and triethylamine in a suitable solvent like acetonitrile (B52724). chemicalbook.com To this mixture, paraformaldehyde is added, and the reaction is heated. chemicalbook.com The reaction proceeds via the formation of a magnesium phenoxide, which then directs the formylation to the ortho position. mdma.ch A good yield of this compound has been reported using this method. mdma.ch

A specific example of this synthesis involves adding Methyl 3-hydroxybenzoate to a suspension of anhydrous magnesium chloride in acetonitrile at 0°C, followed by the addition of triethylamine and then paraformaldehyde. The reaction mixture is then heated to 80°C for 12 hours. After workup, the desired product, this compound, is obtained in high yield and purity. chemicalbook.com

Table 1: Optimized Conditions for the Synthesis of this compound

ParameterValue
Starting MaterialMethyl 3-hydroxybenzoate
ReagentsAnhydrous magnesium chloride, Triethylamine, Paraformaldehyde
SolventAcetonitrile
Temperature0°C to 80°C
Reaction Time12 hours
Yield80%
Purity97%

This data is based on a specific patented procedure and may vary depending on the exact experimental setup. chemicalbook.com

While the magnesium-mediated approach is highly efficient, other classical formylation reactions can be considered, although they may suffer from lower regioselectivity or the use of harsh reagents. These include the Duff reaction and the Reimer-Tiemann reaction. orgsyn.orgwikipedia.org

The Duff reaction employs hexamethylenetetramine (HMTA) as the formyl source, typically in an acidic medium like glyceroboric acid or trifluoroacetic acid. wikipedia.orgresearchgate.net The reaction is generally preferred for electron-rich phenols and directs formylation to the ortho position. wikipedia.org However, the Duff reaction is often characterized by low to moderate yields. wikipedia.orguni.edu

The Reimer-Tiemann reaction utilizes chloroform (B151607) in a basic medium to generate dichlorocarbene (B158193) as the electrophile. orgsyn.org This reaction also predominantly yields the ortho-formylated product with phenols. orgsyn.orgresearchgate.net The selectivity is attributed to the interaction between the phenoxide and the dichlorocarbene. orgsyn.org However, this method can be sensitive to the substrate and may result in byproducts.

Mechanistic Investigations of Synthesis Reactions

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting outcomes.

The formylation of phenols can be broadly categorized under electrophilic aromatic substitution, sharing mechanistic features with Friedel-Crafts reactions.

In the magnesium-mediated formylation , the initial step is the deprotonation of the phenolic hydroxyl group by triethylamine in the presence of magnesium chloride to form a magnesium phenoxide. This chelation enhances the nucleophilicity of the aromatic ring and, through coordination, directs the incoming electrophile, derived from paraformaldehyde, to the ortho position. The reaction is believed to proceed through a six-membered transition state involving the magnesium ion, the phenoxide oxygen, and the formaldehyde (B43269) unit, leading to high ortho selectivity. sciencemadness.org

The Duff reaction mechanism involves the protonation of hexamethylenetetramine, which then acts as the electrophile. wikipedia.org The phenol (B47542) attacks the iminium ion generated from HMTA, leading to a benzylamine (B48309) intermediate. wikipedia.org Subsequent hydrolysis then yields the aldehyde. wikipedia.org Theoretical studies suggest that the regioselectivity is governed by the formation of a cyclohexa-2,4-dienone intermediate. researchgate.net

The Reimer-Tiemann reaction proceeds through the formation of dichlorocarbene (:CCl2) from chloroform and a strong base. orgsyn.org The phenoxide ion then attacks the electron-deficient carbene to form a dichloromethyl-substituted phenoxide intermediate. orgsyn.orgresearchgate.net Hydrolysis of this intermediate under the basic reaction conditions leads to the formation of the formyl group. orgsyn.org

The choice of catalyst and reaction conditions plays a pivotal role in directing the regioselectivity and enhancing the efficiency of formylation reactions.

In the ortho-formylation of Methyl 3-hydroxybenzoate, the magnesium chloride/triethylamine system is not merely a base but a crucial catalytic system. The magnesium ion acts as a Lewis acid, coordinating to the phenolic oxygen and the formylating agent, thereby pre-organizing the transition state to favor ortho attack. sciencemadness.orgnih.gov This chelation control is the primary reason for the high regioselectivity observed.

Derivatization and Functionalization Reactions of this compound

The presence of three distinct functional groups—a methyl ester, a formyl group, and a phenolic hydroxyl group—makes this compound a versatile platform for further chemical modifications.

The formyl group is amenable to a variety of transformations. It can undergo:

Oxidation to a carboxylic acid, yielding Methyl 3-carboxy-4-hydroxybenzoate.

Reduction to a primary alcohol, forming Methyl 4-hydroxy-3-(hydroxymethyl)benzoate. nih.gov

Wittig reaction with a phosphonium (B103445) ylide to generate an alkene. wikipedia.orgmasterorganicchemistry.com This allows for the extension of the carbon chain at the formyl position.

Reductive amination with a primary or secondary amine in the presence of a reducing agent like sodium cyanoborohydride to yield the corresponding amine. masterorganicchemistry.com

The phenolic hydroxyl group can be functionalized through:

Alkylation to form ethers. For instance, reaction with an alkyl halide in the presence of a base like potassium carbonate can yield the corresponding ether derivative. mdpi.commdpi.com

Esterification , though less common due to the presence of the methyl ester, is also a possibility.

The methyl ester group can be:

Hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, 3-Formyl-4-hydroxybenzoic acid.

Amidated by reaction with amines, often at elevated temperatures, to form amides.

Table 2: Potential Derivatization Reactions of this compound

Functional GroupReaction TypeProduct Type
FormylOxidationCarboxylic Acid
FormylReductionAlcohol
FormylWittig ReactionAlkene
FormylReductive AminationAmine
Phenolic HydroxylAlkylationEther
Methyl EsterHydrolysisCarboxylic Acid
Methyl EsterAmidationAmide

These derivatization reactions open up pathways to a wide array of more complex molecules, making this compound a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Oxidation Reactions of the Formyl Group to Carboxylic Acid Derivatives

The formyl group of this compound can be readily oxidized to a carboxylic acid functional group. This transformation is a common step in the synthesis of various pharmaceutical and specialty chemical products. The resulting product is methyl 3-carboxy-4-hydroxybenzoate.

A range of oxidizing agents can be employed for this purpose. Strong oxidants such as potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) are effective in achieving this conversion. The reaction with potassium permanganate is typically carried out in an alkaline medium. The choice of oxidizing agent and reaction conditions can be tailored to optimize the yield and purity of the desired carboxylic acid derivative.

Table 1: Oxidation of this compound

Oxidizing AgentProductTypical Conditions
Potassium Permanganate (KMnO₄)Methyl 3-carboxy-4-hydroxybenzoateAlkaline solution, heating
Chromium Trioxide (CrO₃)Methyl 3-carboxy-4-hydroxybenzoateAcidic solution, controlled temperature

Reduction Reactions of the Formyl Group to Hydroxymethyl Derivatives

The formyl group in this compound can be selectively reduced to a primary alcohol, yielding methyl 3-(hydroxymethyl)-4-hydroxybenzoate. This transformation is significant as it introduces a new hydroxyl group, which can be a site for further chemical modifications.

Commonly used reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a particularly useful reagent as it is chemoselective for the reduction of aldehydes and ketones in the presence of less reactive functional groups like esters. researchgate.net This allows for the specific reduction of the formyl group without affecting the methyl ester moiety. The reaction is typically performed in a protic solvent such as methanol (B129727) or ethanol. researchgate.net

Table 2: Reduction of this compound

Reducing AgentProductTypical Solvents
Sodium Borohydride (NaBH₄)Methyl 3-(hydroxymethyl)-4-hydroxybenzoateMethanol, Ethanol
Lithium Aluminum Hydride (LiAlH₄)Methyl 3-(hydroxymethyl)-4-hydroxybenzoateDiethyl ether, Tetrahydrofuran

Nucleophilic Substitution Reactions Involving the Hydroxyl and Ester Groups

The hydroxyl and ester groups of this compound are also amenable to various nucleophilic substitution reactions. The phenolic hydroxyl group can be alkylated to form ethers, a reaction commonly known as the Williamson ether synthesis. masterorganicchemistry.comkhanacademy.org This reaction typically involves deprotonating the hydroxyl group with a base to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide. masterorganicchemistry.comkhanacademy.org

The methyl ester group can undergo hydrolysis to yield the corresponding carboxylic acid, 3-formyl-4-hydroxybenzoic acid. This reaction can be catalyzed by either an acid or a base. Base-catalyzed hydrolysis, or saponification, is often preferred as it is an irreversible process.

Table 3: Nucleophilic Substitution Reactions

Functional GroupReaction TypeReagentsProduct
HydroxylWilliamson Ether SynthesisAlkyl halide, Base (e.g., NaOH, K₂CO₃)Alkoxy derivative
EsterSaponification (Base-catalyzed hydrolysis)Base (e.g., NaOH, KOH), Water3-formyl-4-hydroxybenzoic acid

Advanced Coupling Reactions for Complex Molecular Architectures

While direct participation of the formyl group in some coupling reactions can be challenging, the aromatic ring of this compound and its derivatives can be functionalized using advanced cross-coupling reactions to build more complex molecular structures. Palladium-catalyzed reactions like the Suzuki-Miyaura and Heck reactions are powerful tools for forming new carbon-carbon bonds. nih.govwikipedia.orgorganic-chemistry.org

For instance, a related compound, methyl 3-bromo-4-hydroxybenzoate, can undergo Suzuki-Miyaura coupling with various boronic acids to introduce new aryl or vinyl groups onto the benzene (B151609) ring. nih.govsigmaaldrich.com This suggests that if the formyl group in this compound were to be converted into a halide or a triflate, it would become a suitable substrate for such coupling reactions.

The Heck reaction, which couples an unsaturated halide with an alkene, provides another avenue for elaborating the structure of this molecule. wikipedia.orgrsc.org The presence of the electron-withdrawing formyl and ester groups can influence the reactivity and regioselectivity of these coupling reactions.

Table 4: Potential Advanced Coupling Reactions of a Modified this compound

Reaction NameCoupling PartnersCatalyst SystemPotential Product
Suzuki-Miyaura CouplingAryl/vinyl boronic acid + Aryl halide/triflate derivativePalladium catalyst, BaseBiaryl or vinyl-substituted derivative
Heck ReactionAlkene + Aryl halide/triflate derivativePalladium catalyst, BaseAlkene-substituted derivative

Structural Elucidation and Advanced Characterization Techniques for Methyl 3 Formyl 4 Hydroxybenzoate

Spectroscopic Analysis for Structural Conformation

Spectroscopic techniques are pivotal in elucidating the structural details of molecules. For Methyl 3-formyl-4-hydroxybenzoate, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offers a complete picture of its molecular conformation.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for mapping the hydrogen and carbon frameworks of a molecule. In this compound, the distinct chemical environments of the protons and carbons result in a characteristic NMR spectrum.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the presence of different types of protons. The aromatic protons on the benzene (B151609) ring appear as distinct signals in the downfield region due to the deshielding effect of the aromatic ring currents. The proton of the aldehyde group (formyl group) is also found in this region, typically at a higher chemical shift. The methyl protons of the ester group are observed in the upfield region. The hydroxyl proton signal can vary in its position depending on the solvent and concentration due to hydrogen bonding.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. Each carbon atom in a unique electronic environment gives rise to a separate signal. The carbonyl carbons of the ester and aldehyde groups are characteristically found at the most downfield positions. The aromatic carbons show signals in the intermediate region, and the methyl carbon of the ester group appears at the most upfield position. The number of peaks in the spectrum confirms the number of distinct carbon environments in the molecule. chemguide.co.uk

Proton (¹H) Environment Approximate Chemical Shift (ppm) Carbon (¹³C) Environment Approximate Chemical Shift (ppm)
Aromatic Protons6.5 - 8.0Carbonyl Carbon (Ester)165 - 175
Aldehyde Proton9.5 - 10.5Carbonyl Carbon (Aldehyde)190 - 200
Methyl Protons3.5 - 4.0Aromatic Carbons110 - 160
Hydroxyl ProtonVariableMethyl Carbon50 - 60

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz The IR spectrum of this compound displays characteristic absorption bands corresponding to its various functional groups.

The stretching vibration of the hydroxyl (-OH) group appears as a broad band in the region of 3200-3600 cm⁻¹. The sharpness and position of this band can be influenced by hydrogen bonding. The carbonyl (C=O) stretching vibrations of the ester and aldehyde groups are observed as strong, sharp peaks in the region of 1650-1750 cm⁻¹. The C=O stretching of the aldehyde is typically at a slightly higher wavenumber than that of the ester. Aromatic C-H stretching vibrations are seen just above 3000 cm⁻¹, while aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹. researchgate.net The C-O stretching of the ester and phenol (B47542) groups, as well as various bending vibrations, contribute to the fingerprint region of the spectrum, providing a unique pattern for the molecule. vscht.cz

Vibrational Mode Approximate Wavenumber (cm⁻¹)
O-H Stretching (Phenol)3200 - 3600 (broad)
C-H Stretching (Aromatic)3000 - 3100
C-H Stretching (Aliphatic)2850 - 3000
C=O Stretching (Aldehyde)1680 - 1700
C=O Stretching (Ester)1710 - 1730
C-C Stretching (Aromatic)1400 - 1600
C-O Stretching1000 - 1300

Mass Spectrometry (MS) for Fragmentation Pathways and Molecular Ion Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. The mass spectrum of this compound shows a molecular ion peak (M⁺) corresponding to its molecular weight of 180.16 g/mol . sigmaaldrich.com

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways include the loss of small, stable molecules or radicals. For instance, the loss of the methoxy (B1213986) group (-OCH₃) from the ester function can lead to a significant fragment ion. Another possible fragmentation is the loss of the formyl radical (-CHO). The analysis of these fragment ions helps to confirm the presence of the ester and aldehyde functional groups and their positions on the aromatic ring. miamioh.edu

X-ray Crystallography for Solid-State Structure Determination

Crystal Packing Analysis and Intermolecular Interactions

In the solid state, molecules of this compound would be expected to pack in a way that maximizes stabilizing intermolecular interactions. Based on the structures of related compounds, hydrogen bonding is anticipated to be a dominant force in the crystal packing. nih.govresearchgate.net The hydroxyl group is a strong hydrogen bond donor, while the carbonyl oxygen atoms of the ester and aldehyde groups, as well as the hydroxyl oxygen, can act as hydrogen bond acceptors. aablocks.com

These hydrogen bonds can link molecules into chains, sheets, or more complex three-dimensional networks. nih.gov For instance, in methyl 4-hydroxybenzoate (B8730719), molecules are linked by O-H···O hydrogen bonds to form one-dimensional chains. plos.org In methyl 4-hydroxy-3-nitrobenzoate, a more complex network of hydrogen bonds and π-π stacking interactions is observed. researchgate.net The presence of the additional formyl group in this compound could introduce further possibilities for intermolecular hydrogen bonding, potentially leading to a unique and stable crystal lattice.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Metal Complex Characterization (e.g., Cu(II) complexes)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful method for studying metal complexes containing unpaired electrons, such as those of copper(II). The technique is highly sensitive to the local environment of the paramagnetic center, offering detailed information about the geometry of the complex and the nature of the metal-ligand bonds.

In the case of Cu(II) complexes derived from Schiff bases of this compound, the EPR spectrum is typically recorded for polycrystalline samples at both room and low temperatures (e.g., 77 K). The resulting spectra can reveal whether the complex is monomeric or dimeric and provide key parameters that describe its magnetic properties.

For many Cu(II)-Schiff base complexes, the EPR spectra are characteristic of an axial symmetry. This leads to the determination of two principal values of the g-tensor: g|| (parallel) and g (perpendicular). The observation that g|| > g > 2.0023 is a common feature for Cu(II) complexes with a dx²-y² ground state, which is indicative of a square planar or a tetragonally distorted octahedral geometry. mdpi.comresearchgate.net

The geometric parameter, G, which is a measure of the exchange interaction between copper centers in a polycrystalline sample, can be calculated using the formula G = (g|| - 2.0023) / (g - 2.0023). mdpi.com Values of G greater than 4 suggest that the exchange interaction is negligible, while values less than 4 indicate a significant exchange interaction between the copper centers.

Furthermore, the EPR spectra often exhibit hyperfine splitting due to the interaction of the unpaired electron with the copper nucleus (I = 3/2). This results in the hyperfine coupling constants A|| and A. The magnitude of the A|| value provides information about the covalent character of the bond between the copper ion and the coordinating ligands. In many instances, the perpendicular hyperfine lines are not well-resolved and are observed as a broad signal. researchgate.net

For a representative Cu(II) complex of a Schiff base derived from a substituted salicylaldehyde (B1680747), analogous to one that would be formed from this compound, the following EPR parameters can be considered typical for a tetragonally distorted octahedral geometry. researchgate.netresearchgate.net

Interactive Data Table: Representative EPR Spectral Parameters for an Analogous Cu(II)-Schiff Base Complex

ParameterValueInterpretation
g
g>⊥~2.062 - 2.064Consistent with a tetragonally distorted geometry. researchgate.netresearchgate.net
A (x 10⁻⁴ cm⁻¹)
G> 4Suggests negligible exchange interaction in monomeric complexes.

The analysis of these EPR parameters allows for a detailed understanding of the coordination sphere around the Cu(II) ion in complexes with Schiff bases derived from this compound. This information is crucial for correlating the structure of these complexes with their potential applications in areas such as catalysis and materials science.

Computational Chemistry and Theoretical Investigations of Methyl 3 Formyl 4 Hydroxybenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For Methyl 3-formyl-4-hydroxybenzoate, this involves calculating bond lengths, bond angles, and dihedral angles.

Conformational analysis is crucial due to the presence of rotatable bonds, such as the C-O bond of the methoxy (B1213986) group and the C-C bond of the formyl group. Different orientations of these groups can lead to various conformers with distinct energy levels. DFT methods, such as the B3LYP functional with a basis set like 6-311++G(d,p), are commonly used to locate these stable conformers and determine their relative energies. rasayanjournal.co.inresearchgate.net The global minimum conformation corresponds to the most stable and thus most probable structure of the molecule under isolated conditions.

Table 1: Predicted Optimized Geometrical Parameters for Key Functional Groups Note: This table represents typical parameters that would be calculated in a DFT study. Actual values would be obtained from specific computational output.

Parameter Bond/Angle Predicted Value (Å or °)
Bond Length C=O (formyl) ~1.21 Å
C=O (ester) ~1.22 Å
O-H (hydroxyl) ~0.97 Å
C-O (ester) ~1.35 Å
Bond Angle O=C-H (formyl) ~124°
C-O-C (ester) ~116°
C-C-O (hydroxyl) ~120°

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding chemical reactivity. researchgate.net

HOMO: Represents the ability of a molecule to donate electrons. Regions with a high HOMO density are prone to electrophilic attack.

LUMO: Represents the ability of a molecule to accept electrons. Regions with a high LUMO density are susceptible to nucleophilic attack. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior.

Table 2: Key Reactivity Descriptors Derived from FMO Analysis Note: This table illustrates the type of data generated from FMO analysis. Values are conceptual.

Descriptor Formula Significance
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and kinetic stability.
Ionization Potential (I) -EHOMO Energy required to remove an electron.
Electron Affinity (A) -ELUMO Energy released when an electron is added.
Chemical Hardness (η) (I - A) / 2 Measures resistance to change in electron distribution.
Electronegativity (χ) (I + A) / 2 Measures the power to attract electrons.
Electrophilicity Index (ω) χ² / (2η) Quantifies the electrophilic nature of a molecule.

For this compound, the electron-withdrawing formyl and methoxycarbonyl groups are expected to lower the LUMO energy, enhancing its susceptibility to nucleophilic attack.

The Molecular Electrostatic Potential (ESP) surface is a visual tool used to understand the charge distribution within a molecule and predict its reactive behavior. It maps the electrostatic potential onto the electron density surface.

Negative Regions (Red/Yellow): These areas are rich in electrons and correspond to sites for electrophilic attack. In this compound, these would be concentrated around the oxygen atoms of the carbonyl, hydroxyl, and ester groups. researchgate.net

Positive Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. The hydrogen atom of the hydroxyl group and the carbon atom of the formyl group are expected to be positive sites. researchgate.net

The ESP map provides a clear picture of where the molecule is most likely to interact with other polar molecules, ions, or biological receptors. researchgate.net

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. By analyzing the computed vibrational modes, each peak in an experimental spectrum can be assigned to a specific molecular motion, such as the stretching or bending of bonds. rasayanjournal.co.in

For this compound, key vibrational modes would include:

O-H stretching of the hydroxyl group.

C=O stretching of the formyl and ester groups.

C-H stretching of the aromatic ring and methyl group.

Aromatic C=C ring stretches.

Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation used in calculations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data.

Table 3: Comparison of Predicted and Experimental Vibrational Frequencies Note: This table is illustrative. Experimental values are typical ranges, and calculated values are hypothetical.

Vibrational Mode Typical Experimental Range (cm⁻¹) Predicted DFT Value (cm⁻¹)
O-H Stretch (hydroxyl) 3200-3550 ~3450
C-H Stretch (aromatic) 3000-3100 ~3080
C=O Stretch (formyl) 1690-1715 ~1710
C=O Stretch (ester) 1715-1730 ~1725
C=C Stretch (aromatic) 1450-1600 ~1580

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

While DFT calculations are excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to study the motion of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system, providing a trajectory that reveals how molecular conformations and interactions evolve. nih.gov

For this compound, MD simulations could be used to:

Explore the conformational landscape in different solvents to see how the environment affects the preferred shape of the molecule.

Simulate its interaction with a biological target, such as an enzyme's active site, to understand binding modes and stability.

Study the dynamics of hydrogen bonding, both intramolecularly (if possible) and with surrounding solvent molecules.

By analyzing the MD trajectory, researchers can identify the most stable and frequently occurring conformations and understand the flexibility of the molecule. nih.gov

Quantum Chemical Studies on Reaction Mechanisms and Transition States

Quantum chemical methods, particularly DFT, are invaluable for investigating the mechanisms of chemical reactions. For any proposed reaction involving this compound, such as the oxidation of the formyl group or substitution at the hydroxyl group, these methods can be used to map out the entire reaction pathway.

This involves:

Locating Reactants and Products: Optimizing the geometries of the starting materials and final products.

Identifying Transition States (TS): Finding the highest energy point along the reaction coordinate. The TS is a saddle point on the potential energy surface and is characterized by having exactly one imaginary vibrational frequency.

Calculating Activation Energy (Ea): Determining the energy difference between the reactants and the transition state. This energy barrier dictates the rate of the reaction.

By mapping the minimum energy path, computational chemists can gain a detailed understanding of bond-breaking and bond-forming processes, validate proposed mechanisms, and predict the feasibility of a reaction under different conditions.

Molecular Docking Simulations for Ligand-Target Interactions

As of the latest search, there are no specific, publicly accessible research findings that detail molecular docking simulations for this compound. Consequently, data tables on its binding energies, interacting amino acid residues, and specific protein targets cannot be provided at this time. The scientific community has yet to publish in-depth computational studies focusing on the ligand-target interactions of this particular compound.

Biological Activities and Biochemical Mechanisms of Methyl 3 Formyl 4 Hydroxybenzoate

Antimicrobial Activity Studies

The antimicrobial properties of phenolic compounds are well-documented. Esters of p-hydroxybenzoic acid, commonly known as parabens, are widely used as preservatives in pharmaceutical, cosmetic, and food products due to their broad-spectrum antimicrobial activity. researchgate.netnih.gov The antimicrobial efficacy of these compounds is influenced by factors such as the length of the alkyl chain and the pH of the medium. researchgate.netnih.gov

Antibacterial Mechanisms Against Gram-Positive and Gram-Negative Bacterial Strains

Esters of p-hydroxybenzoic acid have demonstrated effectiveness against a range of bacteria. Their antibacterial activity is generally more pronounced against Gram-positive bacteria than Gram-negative bacteria. researchgate.net The primary mechanism of action is believed to be the disruption of the bacterial cell membrane. The lipophilicity of these compounds allows them to partition into the lipid bilayer of the cell membrane, leading to a loss of structural integrity and increased permeability. mdpi.com This disruption affects essential cellular processes, including transport and energy production, ultimately leading to bacterial cell death. mdpi.com The uptake and antibacterial activity of parabens against bacteria like Escherichia coli have been shown to be proportional to the carbon number of their alkyl group. jst.go.jp

The following table summarizes the minimum inhibitory concentrations (MICs) of various p-hydroxybenzoic acid esters against different bacterial strains, illustrating the impact of the alkyl chain length on antibacterial potency.

CompoundBacterial StrainMIC (mg/mL)
Methyl 4-hydroxybenzoate (B8730719)Staphylococcus aureus4
Methyl 4-hydroxybenzoateEscherichia coli2
Methyl 4-hydroxybenzoateBacillus subtilis2

Data sourced from Aalto et al., 1953, as cited in researchgate.net

Antifungal Activity and Cellular Targets

Parabens are also recognized for their potent antifungal activity, often being more effective against fungi and yeasts than bacteria. researchgate.net They are effective over a broad pH range, from 4 to 8. researchgate.net The proposed mechanism of antifungal action involves the inhibition of synthesis of essential cellular components and the disruption of the fungal cell membrane. nih.gov Similar to their antibacterial action, the lipophilicity of the ester side chain plays a crucial role in their ability to interfere with fungal cell membranes.

Below is a table showing the MIC values of methyl 4-hydroxybenzoate against various fungal species.

CompoundFungal SpeciesMIC (mg/mL)
Methyl 4-hydroxybenzoateAspergillus niger1
Methyl 4-hydroxybenzoateCandida albicans1
Methyl 4-hydroxybenzoateSaccharomyces cerevisiae1

Data sourced from Aalto et al., 1953, as cited in researchgate.net

A study on a hydrophilic analogue, 1-O-(4-hydroxybenzoyl)-glycerol, demonstrated antimicrobial activity against Staphylococcus aureus, Escherichia coli, Saccharomyces cerevisiae, and Fusarium culmorum, suggesting that modifications to the ester group can retain or even enhance antimicrobial properties under certain conditions. nih.govresearchgate.net

Investigation of Microbial Metabolism Inhibition

The antimicrobial activity of p-hydroxybenzoic acid esters is also linked to the inhibition of microbial metabolism. By disrupting the cell membrane, these compounds can interfere with electron transport chain activity and uncouple oxidative phosphorylation. This leads to a depletion of cellular ATP, the primary energy currency of the cell, thereby inhibiting essential metabolic processes and leading to cell death. The uptake of parabens into bacterial cells is facilitated by both hydrophobic and hydrophilic interactions. jst.go.jp

Anticancer Potential and Molecular Pathways

Phenolic compounds, including derivatives of hydroxybenzoic acid, have garnered attention for their potential anticancer properties. researchgate.net While specific studies on the anticancer effects of Methyl 3-formyl-4-hydroxybenzoate are not extensively available, research on similar molecules suggests potential mechanisms of action, including cytotoxicity towards cancer cells and inhibition of angiogenesis.

Cytotoxicity and Apoptosis Induction in Cancer Cell Lines (e.g., HeLa cells)

A crucial aspect of anticancer drug discovery is the ability of a compound to selectively induce cell death (apoptosis) in cancer cells while sparing normal cells. Studies on various natural and synthetic compounds have demonstrated their cytotoxic effects on cancer cell lines such as HeLa (human cervical cancer) cells. nih.govnih.govmdpi.com The induction of apoptosis can be mediated through various cellular pathways, including the activation of caspases and modulation of the Bcl-2 family of proteins. nih.gov For instance, some compounds have been shown to arrest the cell cycle in the G0/G1 phase and induce apoptosis in HeLa cells. nih.gov While direct evidence for this compound is pending, its phenolic structure suggests that it may possess cytotoxic and pro-apoptotic properties that warrant further investigation.

The following table illustrates the type of data typically generated in studies evaluating the cytotoxicity of a compound on a cancer cell line.

ParameterDescriptionExample Finding for a Hypothetical Active Compound
IC₅₀ The concentration of a drug that is required for 50% inhibition of cell growth in vitro.An IC₅₀ value of X µM against HeLa cells after 48 hours of treatment.
Morphological Changes Observation of cellular changes characteristic of apoptosis, such as cell shrinkage and membrane blebbing.Drug-treated cells displayed typical apoptotic morphology. nih.gov
DNA Fragmentation Analysis of DNA laddering, a hallmark of apoptosis, using gel electrophoresis.Formation of a characteristic DNA ladder in treated cells. nih.gov
Cell Cycle Analysis Determination of the cell cycle phase at which the compound exerts its effect, using flow cytometry.Arrest of the cell cycle in the G0/G1 phase. nih.gov
Apoptosis-related Proteins Measurement of the expression levels of key proteins involved in apoptosis, such as Bax and Bcl-2.Increased expression of the pro-apoptotic protein Bax and decreased expression of the anti-apoptotic protein Bcl-2. nih.gov

Antiangiogenic Effects and Related Signaling Pathways

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Therefore, inhibiting angiogenesis is a key strategy in cancer therapy. Numerous natural phenolic compounds have been reported to possess anti-angiogenic properties. nih.gov These compounds can interfere with various steps of the angiogenic cascade, such as the proliferation, migration, and tube formation of endothelial cells. nih.gov The underlying mechanisms often involve the modulation of key signaling pathways, such as the Vascular Endothelial Growth Factor (VEGF) pathway. For example, some phenolic compounds have been shown to inhibit the VEGFR-2 signaling pathway. nih.gov Given that this compound is a phenolic aldehyde, it is plausible that it could exhibit anti-angiogenic effects, a hypothesis that requires experimental validation.

DNA Interaction Studies and Protection Against Oxidative DNA Damage

Research into the biological activities of this compound has explored its interactions at the molecular level, including with DNA. The presence of hydroxyl and formyl groups on the aromatic ring suggests the potential for interactions with biological macromolecules. While direct DNA binding studies are not extensively detailed in the provided information, its role in mitigating oxidative stress implies a protective effect on DNA. Oxidative damage to DNA is a significant contributor to cellular dysfunction and is implicated in various diseases. By influencing the levels of reactive oxygen species, this compound may indirectly protect DNA from oxidative damage. Further investigation is needed to elucidate the specific nature of its interaction with DNA and its capacity to prevent oxidative lesions.

Cell Cycle Modulation and Checkpoint Regulation

The influence of hydroxybenzoate derivatives on the cell cycle has been a subject of scientific inquiry. For instance, a related compound, 4-hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acid, isolated from Curvularia sp., has demonstrated cell cycle inhibitory activity, specifically affecting the G1 phase. nih.gov While this study does not directly investigate this compound, it highlights the potential for this class of compounds to modulate cell cycle progression. The regulation of cell cycle checkpoints is a critical process in controlling cell proliferation, and its disruption is a hallmark of cancer. The anticancer potential of this compound has been suggested, with studies indicating it can induce apoptosis in human cancer cell lines. This apoptotic induction may be linked to its ability to modulate cell cycle pathways. However, specific studies detailing the direct effects of this compound on cell cycle checkpoints are not available in the provided results.

Influence on Reactive Oxygen Species (ROS) Levels within Cells

This compound has been suggested to influence the levels of reactive oxygen species (ROS) within cells, a key factor in its observed antimicrobial and anticancer effects. ROS are chemically reactive molecules containing oxygen that, at high levels, can cause significant damage to cell structures. The ability of this compound to modulate ROS levels is likely linked to its antioxidant properties. A related compound, methyl 3,4-dihydroxybenzoate (MDHB), has been shown to alleviate oxidative damage in granulosa cells by suppressing both intracellular and mitochondrial ROS production. nih.gov This suggests that this compound may act similarly to reduce cellular oxidative stress. The formyl and hydroxyl groups on the benzene (B151609) ring are thought to be crucial for this activity, potentially by scavenging free radicals or interacting with cellular antioxidant pathways.

Enzyme Inhibition and Modulation of Biochemical Pathways

The biological activity of this compound is also attributed to its ability to interact with and inhibit specific enzymes, thereby modulating key biochemical pathways.

Research indicates that this compound may act as an inhibitor of enzymes crucial for both bacterial metabolism and the proliferation of cancer cells. This inhibitory action is a potential mechanism for its observed antimicrobial and anticancer properties.

Furthermore, studies on related hydroxybenzoic acids have demonstrated their potential as acetylcholinesterase (AChE) inhibitors. nih.gov AChE is a key enzyme in the nervous system, and its inhibition is a therapeutic strategy for conditions like Alzheimer's disease. While this particular study did not test this compound directly, it did show that various hydroxybenzoic acids could inhibit AChE, suggesting that this compound could also possess similar activity. nih.gov

While the provided information suggests that this compound inhibits certain enzymes, detailed kinetic studies of these enzyme-inhibitor interactions are not extensively covered. However, a study on various hydroxybenzoic acids as acetylcholinesterase inhibitors provides insight into the potential kinetics. nih.gov The research found that these compounds acted as reversible inhibitors, with IC50 values ranging from 5.50 to 34.19 µmol/µmol of AChE and binding constants (Ka) from 20.53 to 253.16 L/mol. nih.gov One of the tested compounds, methyl syringinate, was identified as a competitive inhibitor. nih.gov These findings suggest that this compound might also exhibit reversible and potentially competitive inhibition of its target enzymes.

Enzyme Inhibition Data for Related Hydroxybenzoic Acids against Acetylcholinesterase

CompoundIC50 (µmol/µmol of AChE)Binding Constant (Ka) (L/mol)
4-hydroxyphenylpyruvic acid5.89253 x 10³
4-hydroxyphenylacetic acid6.2466.23 x 10³

Antioxidant Mechanisms

The antioxidant activity of this compound is a significant aspect of its biological profile. This property is likely attributable to the phenolic hydroxyl group in its structure, which can donate a hydrogen atom to scavenge free radicals, thereby neutralizing their damaging effects. The presence of the formyl group may also influence its antioxidant capacity.

Studies on related compounds further support this. For example, methyl 3,4-dihydroxybenzoate has been shown to protect against oxidative damage by activating the Nrf2 antioxidant pathway. nih.gov This pathway is a key cellular defense mechanism against oxidative stress. While direct evidence for this compound activating this specific pathway is not provided, its structural similarity suggests it may employ similar mechanisms. The antioxidant properties of hydroxybenzoic acids have been investigated in the context of inhibiting acetylcholinesterase, where they are thought to interact with the peripheral anionic site of the enzyme, a region also known to be involved in the aggregation of β-amyloid plaques, a process linked to oxidative stress in Alzheimer's disease. nih.gov

Protein Binding and Interaction Studies of this compound

The interaction of small molecules with serum albumins is a critical determinant of their pharmacokinetic profile, influencing their distribution, metabolism, and excretion. This section details the binding of this compound with bovine and human serum albumins, providing insights into the affinity and mechanisms of these interactions.

Binding Affinity with Serum Albumins (e.g., Bovine and Human Serum Albumin)

Research into the interaction between this compound and Bovine Serum Albumin (BSA) has revealed a stable complex formation. Spectroscopic studies, including absorption and fluorescence titration, have been employed to elucidate the binding mechanism and affinity.

The binding of this compound to BSA results in the quenching of BSA's intrinsic fluorescence. This quenching is attributed to a static mechanism, indicating the formation of a ground-state complex between the molecule and the protein. The analysis of fluorescence data indicates a 1:1 binding stoichiometry, meaning one molecule of this compound binds to a single site on the BSA molecule. nih.gov

The binding constants (K) for this interaction have been determined and are in the order of 10⁴ M⁻¹, signifying a strong binding affinity. nih.gov Thermodynamic analysis has further characterized the nature of this interaction. The negative values for Gibbs free energy (ΔG) confirm the spontaneous nature of the binding process. The negative enthalpy (ΔH) and positive entropy (ΔS) changes suggest that hydrogen bonding and van der Waals forces are the predominant interactions driving the formation of the complex. nih.gov

Table 1: Binding and Thermodynamic Parameters of this compound with Bovine Serum Albumin (BSA)

ParameterValueReference
Binding Constant (K)(1.9 ± 0.1) × 10⁴ M⁻¹ (ground state) nih.gov
Binding Stoichiometry (n)~1 nih.gov
Gibbs Free Energy (ΔG)Negative nih.gov
Enthalpy (ΔH)Negative nih.gov
Entropy (ΔS)Positive nih.gov

This interactive table provides a summary of the experimentally determined parameters for the binding of this compound with BSA.

For instance, the interaction of vanillin (B372448) with HSA has been characterized by a binding constant (K) in the range of 10⁴ M⁻¹, with the binding occurring in the subdomain IIA of HSA, primarily driven by hydrophobic forces. nih.gov The thermodynamic parameters for vanillin binding to HSA showed a negative enthalpy change (ΔH) and a positive entropy change (ΔS), indicating that both hydrogen bonds and hydrophobic interactions play a role. nih.gov

Similarly, protocatechuic acid has been shown to bind to HSA with high affinity. The interaction is spontaneous, and spectroscopic analysis suggests that it induces conformational changes in the protein.

Table 2: Binding Parameters of Structurally Similar Compounds with Human Serum Albumin (HSA)

CompoundBinding Constant (K) at 298KThermodynamic Parameters (ΔH, ΔS)Reference
Vanillin7.7 × 10⁴ M⁻¹ΔH = -20 kJmol⁻¹, ΔS = 5.8 Jmol⁻¹K⁻¹ nih.gov
Protocatechuic AcidHigh Affinity-

This interactive table presents data for compounds structurally related to this compound to infer potential binding characteristics with HSA. The data for vanillin includes specific thermodynamic values.

Applications in Advanced Materials Science and Drug Discovery

Role as a Synthetic Intermediate in Pharmaceutical Development

The distinct functional groups of Methyl 3-formyl-4-hydroxybenzoate make it an important intermediate in the synthesis of more complex molecules with potential therapeutic applications.

The compound serves as a versatile scaffold for building new potential drug molecules. The presence of the formyl, hydroxyl, and ester groups allows for a variety of chemical modifications, enabling the creation of a diverse library of derivatives. A primary synthetic route involves the reaction of the formyl group to form Schiff bases.

Schiff bases are synthesized by the condensation of a primary amine with an aldehyde or ketone. semanticscholar.org The formyl group on this compound is a prime site for this reaction. By reacting it with various amines, a wide range of Schiff base derivatives can be produced. These derivatives are of significant interest in medicinal chemistry because they have been shown to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. semanticscholar.orgresearchgate.net For example, Schiff bases derived from related hydroxy-substituted aldehydes have been synthesized and investigated for their potential as anticancer and antitumor agents. semanticscholar.org The synthesis of N-decyl-4-((3-formyl-4-hydroxyphenoxy)methyl)benzamide, a compound with immuno-potentiating capabilities, further illustrates how the formyl-hydroxy-phenyl motif is a key component in designing biologically active molecules. cienciadigital.org

Prodrug design is a strategy used to overcome undesirable properties of a drug molecule, such as poor solubility or rapid metabolism. nih.gov This involves chemically modifying the drug to an inactive form (the prodrug) which, after administration, is converted back to the active drug. The functional groups on this compound make it suitable for incorporation into prodrug strategies.

The methyl ester group is a key feature in this context. Ester bonds are often used as cleavable linkers in prodrugs because they can be hydrolyzed by esterase enzymes present in the body to release the active molecule. nih.gov The compound itself could be modified to act as a promoiety, a carrier molecule that is attached to a drug. For instance, the hydroxyl group could be linked to a drug, and the entire molecule would act as a carrier, potentially improving the drug's lipophilicity and its ability to be encapsulated in hydrophobic drug delivery systems. nih.gov

Development of Ligands for Metal-Organic Frameworks (MOFs) and Coordination Chemistry

Metal-Organic Frameworks (MOFs) are a class of crystalline, porous materials constructed from metal ions or clusters (nodes) connected by organic molecules (ligands or linkers). ossila.comnih.gov The choice of the organic linker is critical as it dictates the structure and properties of the resulting MOF. ossila.com this compound and its derivatives are excellent candidates for use as ligands in MOF synthesis.

The ability of this compound to form complexes with transition metals is well-established through the study of related molecules. The hydroxyl and carboxylate (from the ester) groups are effective binding sites for metal ions. rsc.org Furthermore, the formyl group can be readily converted into a Schiff base, introducing additional nitrogen donor atoms and creating a multidentate chelating ligand. semanticscholar.orgnih.gov

These Schiff base ligands can coordinate with a variety of transition metal ions, including Copper(II), Nickel(II), and Zinc(II), to form stable metal complexes. semanticscholar.orgresearchgate.net For instance, research on related p-hydroxybenzoate systems has demonstrated the formation of complexes with Cu(II). chemicalpapers.com The synthesis of Schiff bases from diamines and formyl-hydroxy precursors can yield ligands that bind to metal ions through both oxygen and nitrogen atoms, leading to the formation of well-defined coordination compounds. researchgate.net

Table 2: Examples of Ligand Types Derived from Formyl-Hydroxy Benzoates and Their Metal Complexes

Ligand Type Reactant(s) Metal Ion(s) Reference
Schiff Base 3-Hydroxy Benzaldehyde + 4-amino-3-hydroxybenzoic acid Ni(II), Zn(II) semanticscholar.org
Schiff Base 3-formyl-4-hydroxycoumarin + diamines Cd(II), Cu(II), La(III), Th(IV) researchgate.net

| Hydroxybenzoate | p-hydroxybenzoic acid | Co(II), Mn(II), Zn(II) | rsc.org |

Characterization techniques are essential to confirm the structure and integrity of newly synthesized MOFs. nih.gov Fourier-transform infrared spectroscopy (FT-IR) is a powerful tool for identifying the functional groups present in a MOF and confirming that the organic ligand has been successfully incorporated into the framework. nih.gov

When this compound or its derivatives are used as ligands, their distinct functional groups provide clear spectroscopic signatures. The carbonyl (C=O) stretching vibrations from the formyl and ester groups, and the O-H stretching vibration from the hydroxyl group, appear at characteristic frequencies in the infrared spectrum. Upon coordination to a metal center within the MOF, the positions and intensities of these bands will shift. For example, the coordination of the hydroxyl oxygen to a metal ion would weaken the O-H bond and shift its stretching frequency. These shifts provide direct evidence of the ligand's binding to the metal nodes, helping to elucidate the coordination environment within the MOF. nih.gov

Utilization in Fluorescent Probe Design for Biological Imaging

Fluorescent probes are molecules that exhibit a change in their fluorescence properties upon binding to a specific target, making them useful for imaging and sensing in biological systems. Schiff bases derived from aromatic aldehydes with hydroxyl groups are promising candidates for the development of such probes. researchgate.net

Schiff bases synthesized from this compound are potential platforms for creating fluorescent sensors. Research on analogous systems, such as a Schiff base derived from a coumarin (B35378) derivative, has shown that the molecule can act as a "turn-on" fluorescent sensor for specific metal ions like Zn(II). researchgate.net In such a system, the probe itself has little to no fluorescence. However, upon binding to the target ion, a strong fluorescent signal is produced. This mechanism often involves the chelation of the metal ion by the oxygen and nitrogen atoms of the Schiff base ligand, which restricts intramolecular rotation and enhances fluorescence emission. This principle can be applied to design probes based on this compound for the selective detection of biologically important metal ions.

Applications in Agrochemical Synthesis and Development

The agricultural industry continually seeks new and effective compounds to protect crops and improve yields. This compound has been identified as a valuable intermediate in the synthesis of novel agrochemicals.

A significant application of this compound is in the preparation of 3-cyano-4-hydroxybenzoic acid methyl ester. google.com This synthesis is noteworthy because it provides a more efficient and less hazardous route to this cyano-substituted compound, avoiding the use of highly toxic cyanides like cuprous cyanide in earlier methods. google.com The conversion of the formyl group to a cyano group is a key step in producing a molecule with potential herbicidal or pesticidal activity. google.com

The resulting 3-cyano-4-hydroxybenzoic acid methyl ester can then be further modified to create a range of agrochemical products. The cyano group is a common feature in many active agrochemical ingredients, contributing to their biological efficacy.

Below is a data table summarizing the key synthetic application of this compound in the agrochemical field based on patent information.

Starting Material Reaction Step Product Significance in Agrochemicals Reference
Methyl 4-hydroxybenzoate (B8730719)FormylationThis compoundIntermediate for further synthesis google.com
This compoundConversion of formyl to cyano group3-cyano-4-hydroxybenzoic acid methyl esterKey precursor for various agrochemicals, avoiding toxic reagents. google.com

This application highlights the importance of this compound in developing safer and more efficient manufacturing processes for essential agricultural chemicals.

Structure Activity Relationship Sar Studies of Methyl 3 Formyl 4 Hydroxybenzoate Derivatives

Systematic Modification of Functional Groups and Their Impact on Biological Activity and Reactivity

The biological activity and chemical reactivity of methyl 3-formyl-4-hydroxybenzoate derivatives are intricately linked to the nature and position of their functional groups. Systematic modifications of the hydroxyl, formyl, and ester moieties, as well as substitutions on the aromatic ring, have led to the discovery of compounds with a range of pharmacological effects.

The core salicylaldehyde (B1680747) moiety is a key determinant of activity. For instance, in a series of salicylaldehyde benzoylhydrazone derivatives, it was found that electron-donating groups on the salicylaldehyde ring enhance cytotoxic activity against human adenocarcinoma cell lines. nih.gov This suggests that for derivatives of this compound, modifications that increase the electron density of the ring could be beneficial for certain biological applications.

The formyl group is a primary site for modification, often through the formation of Schiff bases or hydrazones. This has been a productive strategy for developing new therapeutic agents. For example, salicylaldehyde hydrazone derivatives have been investigated for their anticancer activities. nih.gov The reactivity of the formyl group allows for the introduction of various substituents, which can significantly modulate the biological profile of the resulting molecule.

The hydroxyl group plays a critical role in the molecule's activity, often through its ability to form hydrogen bonds and chelate metal ions. Its position ortho to the formyl group is crucial for the formation of stable intramolecular hydrogen bonds, which can influence the molecule's conformation and reactivity. acs.org Alkylation of the phenolic hydroxyl group in this compound has been employed in the synthesis of peptidomimetics targeting opioid receptors, indicating that this modification is a viable strategy for altering the molecule's interaction with biological targets. nih.gov

The methyl carboxylate group also offers a handle for modification. Saponification to the corresponding carboxylic acid can alter the solubility and binding characteristics of the molecule. This transformation is a common step in the synthesis of more complex derivatives. nih.gov

Furthermore, the formation of metal complexes with this compound has been shown to dramatically enhance biological activity. For instance, two copper(II) complexes incorporating this compound and α-diimines (2,2′-bipyridine or 1,10-phenanthroline) exhibited significant antibacterial and cytotoxic effects. bg.ac.rsrsc.org Complex 2, in particular, showed strong cytotoxic activity against several cancer cell lines. bg.ac.rsrsc.org This highlights the profound impact that coordination to a metal center can have on the biological properties of the parent ligand.

DerivativeModificationObserved Biological Activity
Salicylaldehyde benzoylhydrazonesFormation of hydrazone from the formyl groupCytotoxicity against human adenocarcinoma cells is enhanced by electron-donating groups on the salicylaldehyde ring. nih.gov
Copper(II) complex with 2,2′-bipyridineComplexation of the salicylaldehyde moiety with Cu(II)Antibacterial activity, cytotoxic effects, and in vitro antiangiogenic effects. bg.ac.rsrsc.org
Copper(II) complex with 1,10-phenanthroline (B135089) (Complex 2)Complexation of the salicylaldehyde moiety with Cu(II)Stronger antibacterial activity than the bipyridine complex and potent cytotoxic effects against cancer cell lines (IC50 values from 0.32 to 0.44 µM). bg.ac.rsrsc.org
N-Boc-protected amino alcohol derivativeReduction of the formyl group and subsequent reactionsIntermediate in the synthesis of trypanocidal agents. acs.org
Ethyl ether derivativeAlkylation of the phenolic hydroxyl groupIntermediate in the synthesis of mixed efficacy Mu-Opioid Receptor (MOR)/Delta-Opioid Receptor (DOR) peptidomimetics. nih.gov

Stereochemical Influence on Pharmacological and Chemical Properties

While this compound itself is an achiral molecule, its derivatives can possess stereocenters, and the spatial arrangement of atoms can have a significant impact on their pharmacological and chemical properties. The introduction of chiral centers can lead to stereoisomers (enantiomers or diastereomers) that may exhibit different biological activities, potencies, and metabolic profiles.

Although specific studies focusing on the stereochemical influence of this compound derivatives are not extensively documented, the principles of stereochemistry in drug design are well-established and applicable. For instance, in the synthesis of trypanocidal agents, this compound was converted into a chiral N-Boc-protected amino alcohol, a key intermediate for the synthesis of 2,3,4,5-tetrahydrobenzo[f] nih.govscispace.comoxazepines. acs.org The stereochemistry of this intermediate would be expected to influence the binding of the final compounds to their biological target, PEX14.

Similarly, in the development of opioid receptor ligands, where the interaction with the receptor is highly dependent on the three-dimensional shape of the molecule, the stereochemistry of any chiral centers introduced into derivatives of this compound would be a critical factor in determining their agonist or antagonist activity and receptor selectivity. nih.gov The synthesis of such derivatives often employs chiral auxiliaries, like Ellman's chiral sulfinamide, to control the stereochemical outcome of key reactions. nih.gov

The concept of atropisomerism, where restricted rotation around a single bond leads to chiral isomers, is another area where stereochemistry could play a role in derivatives of this compound. While not directly observed in simple derivatives, more complex structures built upon this scaffold could exhibit this phenomenon. acs.org

Computational SAR Modeling and Predictive Algorithms

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are powerful tools for understanding and predicting the biological activity of chemical compounds. These approaches have been applied to salicylaldehyde derivatives and related structures, providing insights that can guide the design of novel derivatives of this compound.

QSAR studies on salicylaldehyde benzoylhydrazone analogs have revealed that the cytotoxicity of these compounds is strongly correlated with electronic and transport properties. nih.gov Specifically, activity was found to increase with electron-withdrawing substituents in the benzoyl ring and electron-donating substituents in the salicylaldehyde ring. Such models can be used to predict the activity of new, unsynthesized derivatives and to prioritize synthetic efforts.

Molecular docking has been employed to study the interaction of copper(II) complexes of this compound with biological macromolecules like DNA and serum albumins. bg.ac.rsrsc.org These studies suggested a tight binding of the complexes to calf-thymus DNA, providing a potential mechanism for their cytotoxic effects. bg.ac.rsrsc.org

In the context of developing trypanocidal agents, a chemically advanced template search (CATS) algorithm was used for scaffold-hopping, starting from known inhibitors to identify a new class of compounds based on a 2,3,4,5-tetrahydrobenzo[f] nih.govscispace.comoxazepine scaffold derived from this compound. acs.org This demonstrates the use of predictive algorithms to identify novel and active chemical series.

Density Functional Theory (DFT) calculations have also been used to determine the most stable structures of copper(II) complexes of this compound in solution, which is crucial for understanding their behavior in biological systems. bg.ac.rsrsc.org

Computational MethodApplication to this compound or Related DerivativesKey Findings/Predictions
QSAR Analysis of salicylaldehyde benzoylhydrazone analogs. nih.govCytotoxicity correlates with electronic and transport properties. Electron-donating groups on the salicylaldehyde ring enhance activity.
Molecular Docking Study of copper(II) complexes with calf-thymus DNA and serum albumins. bg.ac.rsrsc.orgPredicted tight binding to DNA, suggesting a mechanism for cytotoxicity.
CATS Algorithm Scaffold-hopping to find new trypanocidal agents. acs.orgIdentified a novel 2,3,4,5-tetrahydrobenzo[f] nih.govscispace.comoxazepine scaffold based on this compound.
DFT Calculations Determination of the stable structures of copper(II) complexes in solution. bg.ac.rsrsc.orgThe most stable structures in a water/DMSO mixture are square-planar derivatives.

Future Research Directions and Translational Perspectives

Exploration of Undiscovered Biological Activities and Therapeutic Applications

The structural motifs present in methyl 3-formyl-4-hydroxybenzoate—a salicylaldehyde (B1680747) derivative—are common in a variety of biologically active molecules. This suggests a latent potential for therapeutic applications that remains largely untapped. Future research will likely focus on leveraging this scaffold to develop new classes of therapeutic agents.

Derivatives of salicylaldehyde and related phenolic compounds have demonstrated a wide array of pharmacological effects. Studies have shown that hydrazones derived from salicylaldehydes can possess significant antiproliferative activity against cancer cell lines, including leukemia and breast cancer. nih.gov The presence of the hydroxyl and formyl groups allows for the synthesis of Schiff bases, which have been investigated for their antimicrobial properties against various bacteria and fungi. researchgate.net

Furthermore, salicylaldehyde derivatives incorporating other moieties, such as α-methylene-γ-butyrolactone, have been identified as potent fungicidal agents, effective against plant diseases. nih.gov These findings open a promising avenue for future research into developing new antifungal treatments for both agriculture and medicine based on the this compound backbone. The exploration of this compound as a precursor for novel agents targeting enzyme inhibition, similar to other benzodioxane carboxylic acid-based hydrazones, could also yield promising candidates for treating metabolic and neurodegenerative disorders.

Table 1: Potential Therapeutic Areas for this compound Derivatives

Potential Therapeutic AreaRationale Based on Structural AnalogsKey Functional Groups Involved
OncologySalicylaldehyde hydrazones show cytotoxic effects against leukemia and breast cancer cell lines. nih.govFormyl (C=O), Hydroxyl (-OH)
AntimicrobialSchiff bases derived from salicylaldehydes exhibit antibacterial and antifungal properties. researchgate.netFormyl (C=O), Hydroxyl (-OH)
Fungicidal (Agricultural/Medical)Derivatives have shown high efficacy against plant-pathogenic fungi like Rhizoctonia solani. nih.govEntire aromatic scaffold
Enzyme InhibitionRelated hydrazone structures show potential for inhibiting various enzymes, relevant to metabolic disorders. Formyl (C=O), Hydroxyl (-OH)

Development of Advanced Delivery Systems for Enhanced Efficacy

The therapeutic potential of any small molecule is often limited by factors such as poor solubility, low stability, and inadequate bioavailability. nih.gov For phenolic compounds like this compound and its derivatives, future research into advanced drug delivery systems is crucial for translating their biological activities into effective treatments.

Nano-based delivery systems represent a significant frontier. nih.gov Encapsulating the compound or its active derivatives within nanocarriers could overcome many of the inherent limitations of polyphenolic agents. nih.govnih.gov These systems can protect the therapeutic payload from degradation, improve its circulation time, and enable targeted delivery to diseased tissues. acs.org

Several types of nanocarriers are being explored for the delivery of phenolic and other small-molecule drugs:

Liposomes: These spherical vesicles with a phospholipid bilayer can encapsulate both hydrophilic and hydrophobic compounds, enhancing their stability and cellular uptake. nih.govnih.gov

Polymeric Micelles: Self-assembling amphiphilic block copolymers form a core-shell structure in aqueous solutions, ideal for solubilizing hydrophobic drugs like many salicylaldehyde derivatives. mdpi.com

Hydrogels: These water-swollen polymer networks can be designed as injectable or implantable systems for sustained, localized drug release, which could be particularly beneficial for applications like targeted cancer therapy or localized antimicrobial treatment. youtube.com

Nanoparticles: Solid nanoparticles, including those made from biocompatible polymers or lipids, offer a robust platform for drug delivery, with surfaces that can be functionalized for specific targeting. acs.orgnih.gov

The development of such systems for this compound could significantly enhance its therapeutic index, allowing for lower effective doses and minimizing potential side effects.

Table 2: Potential Advanced Delivery Systems

Delivery SystemMechanism and AdvantagesRelevance for Phenolic Compounds
LiposomesPhospholipid vesicles that can encapsulate drugs, improving stability and bioavailability. nih.govnih.govEffective for both water-soluble and lipid-soluble derivatives.
Polymeric MicellesCore-shell structures that solubilize poorly water-soluble drugs. mdpi.comIncreases solubility and circulation time of hydrophobic derivatives.
HydrogelsPolymer networks for controlled and sustained drug release. youtube.comIdeal for localized delivery, reducing systemic exposure.
NanoparticlesSolid particles that protect the drug and can be targeted to specific sites. acs.orgnih.govOffers targeted delivery and enhanced penetration into tissues.

Sustainable Synthesis Approaches and Green Chemistry Methodologies

The traditional synthesis of fine chemicals often involves harsh reagents, hazardous solvents, and energy-intensive processes. A key future direction for the production of this compound is the adoption of green chemistry principles to create more sustainable and efficient synthetic routes. researchgate.net

One major area of improvement is the use of continuous flow chemistry. Flow reactors offer superior heat and mass transfer compared to batch processing, leading to improved reaction efficiency, enhanced safety, and reduced waste. rsc.orgbeilstein-journals.org This technology is particularly well-suited for exothermic reactions common in the synthesis of aromatic aldehydes. nih.gov The ability to telescope multiple reaction steps without intermediate purification in a flow system further enhances efficiency and reduces solvent use. rsc.org

The choice of catalysts and reagents is also critical. Research into greener formylation techniques for phenols is ongoing. Methods using less hazardous reagents than traditional approaches, such as formamidine (B1211174) acetate, are being developed. rsc.org Furthermore, the use of recyclable, heterogeneous catalysts, such as metal-loaded montmorillonite (B579905) clay or polyoxometalates, can simplify product purification and minimize waste. jetir.orgresearchgate.net The replacement of hazardous solvents like dichloromethane (B109758) with more benign alternatives such as acetonitrile (B52724) or even performing reactions under solvent-free conditions are central tenets of this approach. jetir.orgchemicalbook.com Biocatalysis, using enzymes like oxidoreductases, also presents a sustainable pathway for modifying phenolic compounds under mild conditions. mdpi.com

Table 3: Comparison of Synthesis Approaches

MethodologyTraditional ApproachGreen Chemistry AlternativeKey Benefits
Process Type Batch processing in flasksContinuous flow chemistry rsc.orgImproved safety, efficiency, and scalability.
Solvents Halogenated solvents (e.g., Dichloromethane)Greener solvents (e.g., Acetonitrile) or solvent-free conditions. jetir.orgchemicalbook.comReduced environmental impact and toxicity.
Catalysts Homogeneous, strong acids/basesRecyclable heterogeneous catalysts (e.g., supported metals, enzymes). jetir.orgmdpi.comSimplified purification, reduced waste.
Reagents Harsh or toxic formylating agentsMilder reagents like formamidine acetate. rsc.orgIncreased safety and reduced hazardous byproducts.

Integration into Multi-component Reaction Architectures and Combinatorial Synthesis

The true synthetic power of this compound lies in its potential as a building block for generating molecular diversity. Its functional groups are perfectly poised for participation in multi-component reactions (MCRs), which are highly efficient processes that combine three or more reactants in a single step to create complex products. mdpi.com

The aldehyde functional group makes this compound an ideal substrate for renowned MCRs such as the Passerini and Ugi reactions. nih.govresearchgate.netresearchgate.net

Passerini 3-Component Reaction (P-3CR): Involves an aldehyde, a carboxylic acid, and an isocyanide to rapidly generate α-acyloxy amides. researchgate.net

Ugi 4-Component Reaction (U-4CR): Combines an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides, which are dipeptide-like structures. nih.gov

Utilizing this compound in these reactions allows for the rapid assembly of large libraries of complex molecules. niscpr.res.in By varying the other components in the reaction, researchers can systematically explore a vast chemical space to identify new lead compounds for drug discovery. nih.gov This combinatorial approach is significantly more time- and resource-efficient than traditional linear synthesis. niscpr.res.in The ability to generate diverse libraries of salicylaldehyde-based structures is a powerful tool for discovering novel biological activities and accelerating the development of new therapeutics.

Table 4: Role in Advanced Synthesis Architectures

Synthesis ArchitectureDescriptionAdvantage for Drug Discovery
Passerini ReactionA three-component reaction involving an aldehyde, carboxylic acid, and isocyanide. researchgate.netRapid generation of α-acyloxy amide libraries.
Ugi ReactionA four-component reaction creating dipeptide-like α-acylamino amides. nih.govCreates complex, drug-like molecules in a single step.
Combinatorial ChemistrySystematic synthesis of a large number of different but structurally related molecules (libraries). niscpr.res.inAccelerates the discovery of new lead compounds by efficiently exploring chemical space.

Q & A

Q. What are the optimal synthetic routes for Methyl 3-formyl-4-hydroxybenzoate, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves esterification and formylation steps. For example, analogous compounds like Methyl 4-formylbenzoate are prepared via acid-catalyzed esterification of 4-formylbenzoic acid with methanol and SOCl₂ . To optimize yields:
  • Use reflux conditions (e.g., 1 hour at 70–80°C) with catalytic DMF to drive esterification to completion.
  • Monitor reaction progress via thin-layer chromatography (TLC) using silica plates and UV visualization.
  • Purify via recrystallization or column chromatography. Characterization via ¹H/¹³C NMR (e.g., δ 10.06 ppm for aldehyde protons) and IR spectroscopy (e.g., ν 1724 cm⁻¹ for ester C=O) confirms product identity .

Q. How can spectroscopic techniques (NMR, IR) be employed to characterize this compound?

  • Methodological Answer :
  • ¹H NMR : Identify the aldehyde proton (δ ~10.0 ppm, singlet), aromatic protons (δ 6.8–8.2 ppm, multiplet splitting patterns), and methoxy group (δ ~3.9 ppm, singlet). Compare with reference data for positional isomers (e.g., Methyl 4-hydroxybenzoate ).
  • IR : Key peaks include ν ~1700–1720 cm⁻¹ (ester C=O), ~1680 cm⁻¹ (aldehyde C=O), and ~3200–3500 cm⁻¹ (hydroxyl O-H stretch).
  • HRMS : Confirm molecular ion [M+H]⁺ at m/z 181.0504 (C₉H₈O₄) with <5 ppm error .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying reductive amination reactions involving this compound?

  • Methodological Answer : The aldehyde group facilitates Schiff base formation with amines (e.g., piperidin-3-ol), followed by reduction (e.g., NaBH₃CN/ZnCl₂). To study:
  • Track intermediates via in situ NMR or HPLC-MS .
  • Optimize pH (e.g., mildly acidic conditions stabilize imine intermediates) and stoichiometry (amine excess).
  • Use DFT calculations to model transition states and activation barriers .

Q. How does the tautomeric equilibrium (keto-enol) of this compound influence its reactivity in heterocyclic synthesis?

  • Methodological Answer : The ortho-hydroxyaldehyde moiety may exhibit keto-enol tautomerism , affecting nucleophilic attack sites. To investigate:
  • Perform variable-temperature NMR to detect tautomeric shifts (e.g., enol proton resonance at δ ~12–14 ppm).
  • Use UV-Vis spectroscopy to monitor tautomer ratios in solvents of varying polarity.
  • Compare reactivity in cyclocondensation reactions (e.g., with hydrazines) to determine dominant tautomeric forms .

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

  • Methodological Answer : Discrepancies (e.g., mp 80–84°C vs. literature values) may arise from impurities or polymorphs. Address via:
  • Differential Scanning Calorimetry (DSC) : Measure exact melting ranges and identify polymorphic transitions.
  • HPLC purity analysis : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities.
  • Cross-validate with single-crystal XRD (if crystallizable) to confirm structural integrity .

Application-Oriented Questions

Q. What strategies are effective for studying this compound’s interactions with biomolecules (e.g., DNA or proteins)?

  • Methodological Answer :
  • UV-Vis Titration : Monitor hypochromic shifts or isosbestic points upon DNA binding (e.g., intercalation studies ).
  • Fluorescence Quenching : Measure Stern-Volmer constants to quantify binding affinity.
  • Molecular Docking : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., kinases).

Q. How can computational chemistry aid in predicting the physicochemical properties of this compound?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict dipole moments, HOMO-LUMO gaps, and electrostatic potential maps.
  • QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. hydroxy groups) with solubility or logP values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.